molecular formula C13H16ClNO2 B1608464 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid CAS No. 853649-08-8

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid

Cat. No. B1608464
CAS RN: 853649-08-8
M. Wt: 253.72 g/mol
InChI Key: FDSWYRVKZKNXJE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, also known as CBP-3-Carboxylic acid, is an organic compound with a molecular formula of C11H13ClNO2. It is a white crystalline solid, with a melting point of 135-137°C and a boiling point of 235°C. CBP-3-Carboxylic acid is a derivative of piperidine, a cyclic organic compound that is found in many natural and synthetic products. It is used in various scientific research applications, and is available for purchase in the form of a white crystalline powder.

Scientific Research Applications

  • Nanomagnetic Reusable Catalyst : Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) were developed for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This approach demonstrated that PPCA could be used to create efficient and reusable catalysts in organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of 4-carboxypiperidinium chloride, a compound related to Piperidine-4-carboxylic acid, was characterized using single-crystal X-ray diffraction and FTIR spectrum. This research provided valuable insights into the structural properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

  • Synthesis of Aryl-Substituted Piperidines : A study on the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in Bronsted superacid demonstrated the potential to synthesize aryl-substituted piperidines. This research highlights the versatility of piperidine derivatives in chemical synthesis (Klumpp et al., 2001).

  • Inhibitors of Matrix Metalloproteinases : A novel series of carboxylic acids containing substituted piperidine were synthesized and tested as inhibitors for matrix metalloproteinases. These compounds exhibited low nanomolar potency in inhibiting target MMPs while sparing others, showcasing the therapeutic potential of piperidine derivatives (Pikul et al., 2001).

  • Spectroscopic and Theoretical Studies : The spectroscopic and theoretical properties of (R/S)-piperidinium-3-carboxylic acid derivatives were explored, revealing insights into hydrogen bonding, charge delocalization, and vibrational spectra of piperidine compounds (Anioła et al., 2016).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSWYRVKZKNXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397842
Record name 1-(2-chlorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853649-08-8
Record name 1-(2-chlorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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